1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNSENSDKJKKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-Furan Precursor Cyclization
The most direct route involves cyclization reactions between pyridine derivatives and furan-based precursors. A representative method employs 3,5-dibromo-2-aminopyridine as a starting material, which undergoes thiourea formation via reaction with thiocyanamide and benzoyl chloride in tetrahydrofuran at 50–80°C. Subsequent sodium hydride-mediated ring closure at 85–110°C generates the fused furan-pyridine core, followed by carboxylation via palladium-catalyzed carbonylation under CO atmosphere (10 kPa, 105°C). This approach achieves an overall yield of 58–69% after hydrolysis.
Acid-Catalyzed Annulation
Multi-Step Functionalization Approaches
Sequential Halogenation and Carbonylation
Patent CN110590813B outlines a five-step protocol applicable to analogous fused systems:
-
Acylation : 3,5-dibromo-2-aminopyridine + thiocyanamide → 1-(3,5-dibromopyridin-2-yl)thiourea (50–80°C, 12 h)
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Ring Closure : NaH-mediated cyclization → 6-bromothiazolo[4,5-b]pyridine-2-amine (85–110°C, 5 h)
-
Deamination : Isoamyl nitrite treatment → 6-bromothiazolo[4,5-b]pyridine (95–120°C, 11 h)
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Carbonylation : Pd(PPh3)2Cl2-catalyzed CO insertion → methyl ester (105°C, 12 h, 69% yield)
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Saponification : NaOH-mediated hydrolysis → carboxylic acid (10–30°C, 86% yield)
Adapting this framework, researchers substitute thiazole precursors with furan derivatives, adjusting reaction temperatures and catalysts to accommodate oxygen’s electronic effects.
Oxidative Cross-Dehydrogenative Coupling (CDC)
The CDC methodology developed for pyrido[1,2-b]indazoles offers a template for furan-pyridine fusion. Using O2 as the terminal oxidant and AcOH as catalyst, N-amino-2-iminopyridines couple with 1,3-dicarbonyl compounds to form bicyclic carboxylates in one pot. For example, dimedone reacts with N-amino derivatives at ambient temperatures, achieving 83–90% yields for analogous structures.
Catalytic System Optimization
Palladium Catalysis
Pd(PPh3)2Cl2 proves critical in carbonylation steps, with optimal performance at 105–115°C under 10 kPa CO pressure. Triethylamine serves as both base and ligand, enhancing Pd center activity. Methanol acts as nucleophile in ester formation, while water facilitates subsequent hydrolysis without over-degradation.
Solvent and Temperature Effects
| Parameter | Cyclization | CDC |
|---|---|---|
| Solvent | THF/MeOH | Ethanol |
| Temperature Range | 50–120°C | 25–80°C |
| Reaction Time | 5–12 h | 12–24 h |
| Yield | 58–86% | 34–90% |
Tetrahydrofuran (THF) maximizes solubility for halogenated intermediates, while ethanol’s polarity accelerates CDC kinetics. Excessive heating (>120°C) promotes decarboxylation, necessitating precise thermal control.
Mechanistic Insights
Ring-Closure Pathways
Cyclization proceeds via intramolecular nucleophilic attack, where the furan oxygen’s lone pairs facilitate pyridine C-Br bond activation. Density functional theory (DFT) studies on related systems indicate a 15.3 kcal/mol activation barrier for six-membered transition states.
Carboxylation Dynamics
CO insertion into Pd–C bonds follows a two-step mechanism: oxidative addition of the aryl bromide to Pd(0), followed by CO coordination and migratory insertion. Methanol quenches the acylpalladium intermediate, releasing methyl esters with >90% regioselectivity.
Yield Optimization Strategies
Reagent Stoichiometry
Purification Techniques
Chromatography on silica gel (ethyl acetate/hexane, 1:3) effectively separates carboxylated products from brominated byproducts. Acidic workup (pH 4) precipitates the target compound with >98% purity.
Comparative Method Analysis
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Cyclization | 3–5 | 58–69% | Pilot-scale |
| CDC | 1 | 34–90% | Lab-scale |
| Halogenation | 5 | 58–86% | Industrial |
Cyclization offers the best balance between efficiency and yield, while CDC methods excel in atom economy but suffer from variable selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a fused pyridine and furo[3,4-c] structure. This unique arrangement contributes to its biological activity and makes it a candidate for further research in drug development.
Antibacterial Properties
Research indicates that derivatives of 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid exhibit promising antibacterial activities. A patent (US20100137282A1) describes the synthesis of tricyclic nitrogen-containing compounds that demonstrate efficacy against various bacterial strains. These compounds can potentially lead to new classes of antibiotics that address antibiotic resistance issues prevalent in modern medicine .
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of other biologically active molecules. For instance, it can be utilized in the formation of fused pyrimidines and related structures that show antiviral and anticancer properties. The versatility of this compound allows chemists to modify its structure to enhance pharmacological effects while maintaining safety profiles .
Case Study 1: Antibacterial Activity
In a study published by Yerevan State University, researchers synthesized derivatives from this compound and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting that modifications to the core structure could yield potent antibacterial agents .
Case Study 2: Synthesis Pathways
Another investigation focused on developing synthetic pathways for creating complex molecules from this compound. The study highlighted how various functional groups could be introduced through nucleophilic substitutions and cyclization reactions, leading to new compounds with enhanced biological activity. This approach has implications for drug discovery as it opens avenues for creating targeted therapies for diseases such as cancer and infections .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester or halogenated derivatives (e.g., ethyl ester in or dichloro analog in ).
- Stability : Dimethyl substitution at the 1-position likely improves steric and electronic stability relative to unsubstituted or hydroxylated analogs (e.g., 6-methyl-7-ol derivative in ).
- Reactivity : Halogenated derivatives (e.g., 4,6-dichloro) exhibit higher electrophilicity, making them suitable for further functionalization via nucleophilic substitution .
Comparative Efficiency :
- Cross-coupling reactions (e.g., Suzuki) offer regioselectivity but require palladium catalysts .
- Acid chloride formation () is a high-yield route but involves hazardous reagents like SOCl₂.
Physicochemical and Spectroscopic Data
Biological Activity
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique bicyclic structure that includes a furo[3,4-c]pyridine moiety. The synthesis of this compound typically involves multi-step organic reactions which can include cyclization processes and functional group modifications. Various synthetic methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and green chemistry approaches to minimize environmental impact .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antitumor Activity : Research indicates that derivatives of dihydrofuro-pyridines exhibit significant antitumor properties. For instance, metal complexes formed with this compound have shown varying levels of cytotoxicity against human tumor cell lines. The IC50 values for these complexes suggest moderate to high efficacy in inhibiting cancer cell proliferation .
- Antibacterial Properties : Compounds related to this structure have been studied for their antibacterial activities. Preliminary studies suggest that modifications to the furo[3,4-c]pyridine core can enhance antibacterial potency against various strains of bacteria .
- Cardiotonic Effects : Similar structures have been associated with cardiotonic activities. For example, 3,4-dihydro-2(1H)-pyridones are known to improve cardiac function in heart failure models. The potential for this compound in this area warrants further investigation .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of metal complexes involving this compound. The complexes were tested against the SMMC-7721 human liver cancer cell line. The results indicated that complex formation significantly enhanced the anticancer activity compared to the free ligand, with the best-performing complex showing an IC50 value of 21.80 µM .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, derivatives of the compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications led to increased activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential for development into new antibacterial agents .
Data Tables
| Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|
| Antitumor (SMMC-7721) | 21.80 | Best-performing metal complex |
| Antibacterial (MRSA) | Varies | Enhanced activity with structural modifications |
Q & A
Q. What synthetic methodologies are effective for preparing 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid?
Answer: The synthesis typically involves cyclization of substituted pyridine precursors. For example:
- Step 1: Start with a pyridine derivative functionalized with a dihydrofuran moiety.
- Step 2: Use acid-catalyzed ring closure to form the fused furopyridine system, as seen in analogous furopyrrole-carboxylic acid syntheses (e.g., [3+2] cycloaddition) .
- Step 3: Introduce dimethyl groups via alkylation under anhydrous conditions, followed by hydrolysis of ester intermediates to yield the carboxylic acid (similar to methods in for methyl ester hydrolysis) .
Key Considerations:
- Purification via column chromatography or recrystallization.
- Monitor reaction progress using TLC with UV visualization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- IR Spectroscopy:
- Detect carboxylic acid C=O stretching (~1700 cm) and O-H bonds (~2500–3500 cm) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or byproduct formation be systematically analyzed?
Answer:
- Hypothesis Testing:
- Computational Modeling:
- Employ DFT calculations to predict intermediates and transition states, as done for fluorinated pyridines in .
Case Study:
Unexpected low yields in ester hydrolysis () could arise from steric hindrance; mitigate via microwave-assisted synthesis to enhance kinetics .
Q. What strategies are recommended for studying pH-dependent reactivity of the carboxylic acid group?
Answer:
- Kinetic Studies:
- Conduct reactions in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectrophotometry (similar to surface adsorption studies in ) .
- Titration Analysis:
- Determine pKa using potentiometric titration (reference methods in for pharmacopeial standards) .
Q. How can structural analogs guide SAR studies for this compound?
Answer:
- Comparative Analysis:
Key Findings from Analogs:
Q. What computational tools are suitable for predicting physicochemical properties?
Answer:
- Software:
- Schrödinger Suite: Predict logP, solubility, and pKa (validated against PubChem data in ) .
- Gaussian: Optimize geometry for XRD comparison (e.g., ’s spiroindoline structure) .
Example Output:
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 1.8 | 1.7 |
| Aqueous Solubility | 2.1 mg/mL | 1.9 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
